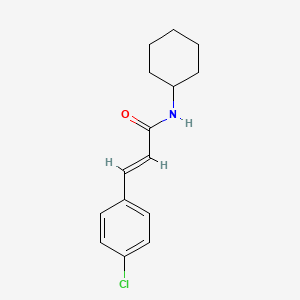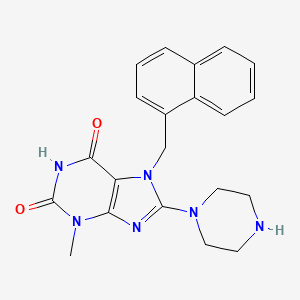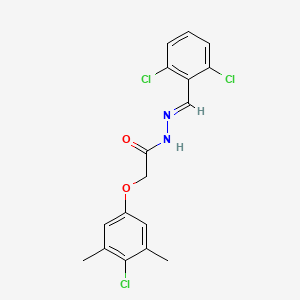![molecular formula C20H32N2O3 B5565731 N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)
N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom. Amides play a crucial role in biochemistry and materials science .
Molecular Structure Analysis
The compound contains a tetrahydropyran ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom . It also has a dimethylamino group, which can participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, amides in general can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Scientific Research Applications
1. Synthesis and Crystal Structures of Pyran Derivatives
Pyran derivatives have been extensively studied for their supramolecular aggregation, controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding. These characteristics make them valuable for various ring transformations and could hint at the potential applications of N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide in creating centrosymmetric hydrogen-bonded dimers with possible applications in crystal engineering and material science (Kranjc et al., 2012).
2. Cytotoxic Activity of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines, indicating the potential of similar compounds, like the one , for use in anticancer research. The study highlights the significance of structural modifications in achieving desired biological activities, which could guide the development of new therapeutic agents (Deady et al., 2003).
3. Biological Activity of Pyrazofurin Derivatives
Pyrazofurin derivatives have been explored for their antiviral and cytostatic activities. Such studies underscore the importance of nucleoside and nucleotide analogs in developing treatments for viral infections and cancer, suggesting potential research avenues for N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide in similar biomedical applications (Petrie et al., 1986).
4. Antimicrobial Activity of Pyran Carboxamide Derivatives
The synthesis and evaluation of pyran carboxamide derivatives have shown antimicrobial activity, indicating the potential of similar compounds for use in developing new antimicrobial agents. This suggests that N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide could be explored for its antimicrobial properties, contributing to the ongoing search for new antibiotics (Aytemi̇r et al., 2003).
properties
IUPAC Name |
N-[[4-(dimethylamino)oxan-4-yl]methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-19(2,24)10-9-16-5-7-17(8-6-16)18(23)21-15-20(22(3)4)11-13-25-14-12-20/h5-8,24H,9-15H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBUWJOWEGSXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)
![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)


![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)

![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)
![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)
![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)